molecular formula C9H10N2O3 B14803356 2-Amino-5-cyclopropoxynicotinic acid

2-Amino-5-cyclopropoxynicotinic acid

Cat. No.: B14803356
M. Wt: 194.19 g/mol
InChI Key: KJILLROIAIJDHE-UHFFFAOYSA-N
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Description

2-Amino-5-cyclopropoxynicotinic acid is a heterocyclic compound that belongs to the class of nicotinic acids It features a cyclopropoxy group attached to the nicotinic acid core, which is a derivative of pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-cyclopropoxynicotinic acid typically involves the reaction of 2-chloronicotinic acid with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyclopropoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Amino-5-cyclopropoxynicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Amino-5-cyclopropoxynicotinic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-cyclopropoxynicotinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-amino-5-cyclopropyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c10-8-7(9(12)13)3-6(4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H2,10,11)(H,12,13)

InChI Key

KJILLROIAIJDHE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)N)C(=O)O

Origin of Product

United States

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